molecular formula C22H22N4O3S B305388 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No. B305388
M. Wt: 422.5 g/mol
InChI Key: JIEXCIRHOFBCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a chemical compound that has been the subject of scientific research in recent years. This compound has been synthesized using different methods and has shown potential for use in various applications.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have a low toxicity profile and does not cause significant side effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide in lab experiments is its low toxicity profile. It can be used in various cell lines and animal models without causing significant side effects. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand its mode of action and potential applications.

Future Directions

There are several future directions for research on 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide. One area of research is in the development of more efficient synthesis methods. Another area of research is in the identification of its molecular targets and mode of action. Further research is also needed to explore its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are necessary to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has been reported in the literature using different methods. One of the methods involves the reaction of 2-(4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid with 4-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is purified using column chromatography to obtain the desired compound.

Scientific Research Applications

2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has shown potential for use in various scientific research applications. One of the areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.

properties

Product Name

2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H22N4O3S/c1-4-26-21(18-12-15-6-5-7-17(28-3)20(15)29-18)24-25-22(26)30-13-19(27)23-16-10-8-14(2)9-11-16/h5-12H,4,13H2,1-3H3,(H,23,27)

InChI Key

JIEXCIRHOFBCOR-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC4=C(O3)C(=CC=C4)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC4=C(O3)C(=CC=C4)OC

Origin of Product

United States

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